REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:12]=[C:11](O)[C:10]2[C:5](=[CH:6][C:7]([O:14][CH3:15])=[CH:8][CH:9]=2)[N:4]=1.O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:11]1[C:10]2[C:5](=[CH:6][C:7]([O:14][CH3:15])=[CH:8][CH:9]=2)[N:4]=[C:3]([O:2][CH3:1])[N:12]=1
|
Name
|
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
COC1=NC2=CC(=CC=C2C(=N1)O)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
The product fractions were collected
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC2=CC(=CC=C12)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |